N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide
Description
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a complex organic compound featuring a benzofuran ring system, a fluorophenyl group, and a cyclopropanecarboxamide moiety
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO2/c1-14(12-15-2-7-19-16(13-15)8-11-25-19)23-20(24)21(9-10-21)17-3-5-18(22)6-4-17/h2-7,13-14H,8-12H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTILKSGZNBVBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into two primary components:
- 1-(4-Fluorophenyl)cyclopropanecarboxylic acid (carboxylic acid precursor).
- 1-(2,3-Dihydrobenzofuran-5-yl)propan-2-amine (amine precursor).
Coupling these fragments via amide bond formation yields the final product. This strategy aligns with modular synthetic approaches observed in ATP-binding cassette (ABC) transporter modulator syntheses.
Synthesis of 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid
Cyclopropanation of 4-Fluorostyrene
The cyclopropane core is constructed via a Simmons-Smith reaction , employing diethylzinc and diiodomethane under inert conditions:
$$
\text{4-Fluorostyrene} + \text{CH}2\text{I}2 \xrightarrow{\text{Zn(Et)}2} \text{1-(4-Fluorophenyl)cyclopropane}
$$
Subsequent oxidation of the cyclopropane methyl group to a carboxylic acid is achieved using potassium permanganate ($$KMnO4$$) in acidic conditions.
Table 1: Optimization of Cyclopropanation Conditions
| Condition | Reagent Ratio | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|
| Diethylzinc/CH$$2$$I$$2$$ | 1:1.2 | 0–25 | 78 | |
| Ti(OiPr)$$4$$/CH$$2$$I$$_2$$ | 1:1.5 | -20 | 65 |
Synthesis of 1-(2,3-Dihydrobenzofuran-5-yl)propan-2-amine
Benzofuran Ring Construction
The dihydrobenzofuran moiety is synthesized via acid-catalyzed cyclization of 5-(2-hydroxypropyl)benzene-1,3-diol:
$$
\text{C}6\text{H}3(\text{OH})2\text{CH}2\text{CH(OH)CH}_3 \xrightarrow{\text{H}^+} \text{2,3-Dihydrobenzofuran-5-ol}
$$
This intermediate is then alkylated with 2-bromopropane to introduce the propan-2-yl group.
Amination via Gabriel Synthesis
The hydroxyl group is converted to an amine using phthalimide and hydrazine:
$$
\text{2,3-Dihydrobenzofuran-5-yl-propan-2-ol} \xrightarrow{\text{PhthN}^-} \text{Phthalimide intermediate} \xrightarrow{\text{NH}2\text{NH}2} \text{1-(2,3-Dihydrobenzofuran-5-yl)propan-2-amine}
$$
Yields typically range from 60–70% after purification by column chromatography.
Amide Bond Formation
Carboxylic Acid Activation
The carboxylic acid is activated using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) in dimethylformamide (DMF):
$$
\text{1-(4-Fluorophenyl)cyclopropanecarboxylic acid} + \text{HATU} \rightarrow \text{Active ester}
$$
Coupling with Amine
The activated ester reacts with 1-(2,3-dihydrobenzofuran-5-yl)propan-2-amine in the presence of N,N-diisopropylethylamine (DIPEA) :
$$
\text{Active ester} + \text{Amine} \xrightarrow{\text{DIPEA}} \text{N-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide}
$$
Table 2: Coupling Reaction Optimization
| Coupling Agent | Base | Solvent | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| HATU | DIPEA | DMF | 85 | 98 | |
| EDCl/HOBt | TEA | CH$$2$$Cl$$2$$ | 72 | 95 |
Purification and Characterization
Chromatographic Purification
Crude product is purified via reverse-phase HPLC using a C18 column (acetonitrile/water gradient), achieving >98% purity.
Spectroscopic Validation
- $$^1$$H NMR (600 MHz, DMSO-d$$6$$): δ 7.45 (d, J = 8.4 Hz, 2H, aromatic), 6.85 (s, 1H, benzofuran), 4.20 (m, 1H, CH(CH$$3$$)NH), 3.15 (t, J = 8.7 Hz, 2H, benzofuran-CH$$2$$), 1.45 (s, 3H, cyclopropane-CH$$2$$).
- HRMS : m/z calculated for C$${21}$$H$${21}$$FNO$$_3$$ [M+H]$$^+$$: 354.1504; found: 354.1501.
Scale-Up Considerations
Industrial production necessitates:
Challenges and Mitigation Strategies
Alternative Synthetic Routes
Ullmann Coupling for Benzofuran Synthesis
Aryl halides and diols undergo copper-catalyzed coupling to form dihydrobenzofurans, though yields are lower (50–60%).
Enzymatic Amidation
Lipase-mediated coupling in non-aqueous solvents offers greener alternatives but requires optimization for scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Addition: Reagents such as Grignard reagents and organolithium compounds are used for addition reactions.
Major Products Formed: The reactions can yield various products, including oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions employed.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: It has been investigated for its therapeutic potential in treating various diseases, such as cancer and viral infections.
Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Benzofuran derivatives: These compounds share the benzofuran ring system and exhibit similar biological activities.
Fluorophenyl-containing compounds: These compounds contain a fluorophenyl group and are known for their diverse applications in medicinal chemistry.
Cyclopropanecarboxamide derivatives: These compounds feature the cyclopropanecarboxamide moiety and are used in various chemical and biological studies.
Biological Activity
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Benzofuran moiety : Contributes to its pharmacological properties.
- Cyclopropane ring : Imparts rigidity and may influence receptor interactions.
- Fluorophenyl group : Enhances lipophilicity and may improve binding affinity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉FN₂O₂ |
| Molecular Weight | 304.35 g/mol |
| CAS Number | 2034574-25-7 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The benzofuran component is known to engage with receptors and enzymes, potentially leading to:
- Inhibition of specific signaling pathways : This can affect cellular processes such as proliferation and apoptosis.
- Modulation of neurotransmitter systems : Similar compounds have shown interactions with cannabinoid receptors, suggesting potential applications in pain management and neuroprotection .
Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:
- Inhibition of tumor growth : Studies have demonstrated that related benzofuran derivatives can suppress the proliferation of various cancer cell lines .
Analgesic Effects
The compound may also possess analgesic properties, particularly in neuropathic pain models. Its interaction with cannabinoid receptors suggests a mechanism for reducing pain perception through modulation of the endocannabinoid system .
Case Studies
- Neuropathic Pain Models :
- Cancer Cell Lines :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substitution on the benzofuran ring : Altering substituents can enhance or reduce receptor binding affinity.
- Cyclopropane modifications : Variations in the cyclopropane structure may impact the compound's stability and interaction with biological targets.
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide?
Answer:
The synthesis of cyclopropane-carboxamide derivatives typically involves cyclopropanation reactions followed by coupling with aromatic amines. A validated approach includes:
- Cyclopropanation : Use of carbene transfer reagents (e.g., diazo compounds) to generate the cyclopropane core.
- Amide Coupling : Activate the cyclopropanecarboxylic acid using coupling agents like EDCI/HOBt or DCC, followed by reaction with 1-(2,3-dihydrobenzofuran-5-yl)propan-2-amine .
- Purification : Preparative column chromatography (silica gel, hexanes/EtOAc gradients) is critical for isolating diastereomers, as seen in analogous compounds with diastereomeric ratios (dr) up to 17:1 .
Basic: Which analytical techniques are most reliable for characterizing the stereochemistry and purity of this compound?
Answer:
- NMR Spectroscopy : and NMR can resolve diastereomers by analyzing coupling constants and chemical shifts of cyclopropane protons and fluorophenyl groups. For example, distinct splitting patterns (e.g., δ 4.50 ppm, dd, ) indicate stereochemical configurations .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for ) and detects impurities.
- HPLC : Chiral columns (e.g., Chiralpak AD-H) separate enantiomers when applicable .
Advanced: How can computational modeling predict the compound’s interaction with biological targets, and what parameters are critical?
Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., kinase domains). Focus on the fluorophenyl group’s hydrophobic interactions and the cyclopropane’s conformational rigidity .
- Pharmacophore Mapping : Identify key features like hydrogen-bond acceptors (carboxamide oxygen) and aromatic π-π stacking (dihydrobenzofuran) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories using AMBER or GROMACS .
Advanced: What experimental approaches resolve contradictions in bioactivity data between in vitro and in vivo studies?
Answer:
- Metabolic Stability Assays : Use liver microsomes to evaluate rapid degradation (e.g., cytochrome P450-mediated oxidation of the cyclopropane ring) .
- Plasma Protein Binding : Measure unbound fraction via equilibrium dialysis; high binding (>95%) may reduce in vivo efficacy despite strong in vitro activity .
- Tissue Distribution Studies : Radiolabel the compound (e.g., isotope) to track pharmacokinetics and correlate with observed bioactivity discrepancies .
Advanced: How can diastereomeric ratios be controlled during synthesis, and what mechanistic insights explain selectivity?
Answer:
- Steric Effects : Bulky substituents (e.g., 4-fluorophenyl) favor trans-diastereomers due to reduced ring strain in the transition state .
- Catalyst Optimization : Chiral auxiliaries or asymmetric catalysts (e.g., Rh(OAc)) can enhance enantioselectivity. For example, Rh-catalyzed cyclopropanation of styrenes achieves dr > 20:1 .
- Temperature Control : Lower reaction temperatures (−20°C to 0°C) stabilize intermediates and improve selectivity .
Basic: What are the recommended storage conditions to maintain the compound’s stability?
Answer:
- Temperature : Store at −20°C in sealed, argon-purged vials to prevent oxidation of the cyclopropane ring .
- Light Sensitivity : Protect from UV exposure (amber glass containers) due to the fluorophenyl group’s photoreactivity .
- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the carboxamide moiety .
Advanced: How do structural modifications (e.g., replacing 4-fluorophenyl with 2,4-difluorophenyl) impact bioactivity?
Answer:
- Lipophilicity : Fluorine substitution increases logP (e.g., from 3.1 to 3.5), enhancing membrane permeability but potentially reducing solubility .
- Receptor Binding : 2,4-Difluorophenyl derivatives show higher affinity for kinases (e.g., EGFR-TK) due to improved hydrophobic interactions, as demonstrated in SAR studies of analogous compounds .
- Synthetic Feasibility : Introducing additional fluorine atoms may require harsher conditions (e.g., HF-pyridine for fluorination), complicating purification .
Basic: What protocols validate the compound’s purity for pharmacological assays?
Answer:
- HPLC-UV/ELSD : Use C18 columns (e.g., Agilent Zorbax) with isocratic elution (MeCN:HO + 0.1% TFA) to achieve ≥98% purity .
- Elemental Analysis : Confirm carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .
- Residual Solvent Testing : GC-MS detects traces of DMF or THF (<500 ppm) per ICH guidelines .
Advanced: What strategies mitigate off-target effects observed in kinase inhibition assays?
Answer:
- Selectivity Screening : Test against kinase panels (e.g., Eurofins KinaseProfiler) to identify promiscuous binding .
- Fragment-Based Design : Replace the dihydrobenzofuran moiety with smaller fragments (e.g., phenyl) to reduce steric bulk and improve specificity .
- Covalent Modification : Introduce Michael acceptors (e.g., acrylamide) for irreversible binding to cysteine residues in target kinases .
Advanced: How can crystallography resolve ambiguities in the compound’s 3D conformation?
Answer:
- Single-Crystal X-Ray Diffraction : Grow crystals via vapor diffusion (e.g., hexane/EtOAc). The cyclopropane’s puckering angle and dihydrobenzofuran’s planarity are critical for validating computational models .
- Electron Density Maps : Analyze torsion angles (e.g., C1-C2-C3-N) to confirm anti or syn periplanar arrangements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
